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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystal structures of anhydrous

cobalt(II) halides: cobalt(II) fluoride (CoF₂), cobalt(II) chloride (CoCl₂), cobalt(II) bromide

(CoBr₂), and cobalt(II) iodide (CoI₂). The structural data presented is crucial for understanding

the physicochemical properties of these materials, which can be influential in fields ranging

from materials science to catalysis and drug development, where cobalt compounds can play a

role as active pharmaceutical ingredients or catalysts.

Comparative Crystallographic Data
The crystal structures of the anhydrous cobalt(II) halides exhibit a clear trend related to the size

of the halide anion. Cobalt(II) fluoride adopts a three-dimensional rutile structure, while the

larger halides—chloride, bromide, and iodide—form layered structures.[1][2][3] This structural

difference significantly impacts their physical properties, such as cleavage, magnetic

interactions, and catalytic activity. The detailed crystallographic data for each halide is

summarized in the table below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b8815870?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/38422145/
https://next-gen.materialsproject.org/materials/mp-569610
https://en.wikipedia.org/wiki/Cobalt(II)_bromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8815870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Cobalt(II)
Fluoride
(CoF₂)

Cobalt(II)
Chloride
(CoCl₂)

Cobalt(II)
Bromide
(CoBr₂)

Cobalt(II)
Iodide (CoI₂)

Crystal System Tetragonal Trigonal Trigonal Trigonal

Structure Type Rutile
Cadmium

Chloride (CdCl₂)

Cadmium Iodide

(CdI₂)

Cadmium Iodide

(CdI₂)

Space Group P4₂/mnm R-3m P-3m1 P-3m1

Lattice

Parameters (Å)

a = 4.695, c =

3.180[4]

a = 3.545, c =

17.43[5]

a = 3.738, c =

6.907[6]

a = 3.89, c =

6.63[2]

Unit Cell Angles

(°)
α = β = γ = 90

α = β = 90, γ =

120

α = β = 90, γ =

120

α = β = 90, γ =

120

Coordination

Geometry

Octahedral

(CoF₆)

Octahedral

(CoCl₆)

Octahedral

(CoBr₆)

Octahedral

(CoI₆)

Structural Motif

3D network of

corner and edge-

sharing CoF₆

octahedra[4]

2D layers of

edge-sharing

CoCl₆

octahedra[5][7]

2D layers of

edge-sharing

CoBr₆

octahedra[8][9]

2D layers of

edge-sharing

CoI₆

octahedra[2]

Structural Trends and Analysis
As the atomic radius of the halide ion increases from fluorine to iodine, the crystal structure of

the corresponding cobalt(II) halide transitions from a tightly packed three-dimensional lattice to

a layered, two-dimensional arrangement.

Cobalt(II) Fluoride (CoF₂): Due to the small size and high electronegativity of the fluoride ion,

CoF₂ crystallizes in the rutile structure.[10] In this structure, the Co²⁺ ions are octahedrally

coordinated by six F⁻ ions, forming CoF₆ octahedra. These octahedra share edges and

corners to create a dense, three-dimensional network.[4]

Cobalt(II) Chloride (CoCl₂), Bromide (CoBr₂), and Iodide (CoI₂): These halides adopt layered

crystal structures, specifically the CdCl₂ and CdI₂ types.[2][5][8] In these structures, the

cobalt ions are also octahedrally coordinated by six halide ions. However, these CoX₆ (X =
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Cl, Br, I) octahedra share edges to form two-dimensional sheets. These sheets are then

stacked on top of each other and held together by weak van der Waals forces. This layered

nature is a direct consequence of the larger size and greater polarizability of the chloride,

bromide, and iodide ions compared to fluoride.

Experimental Protocols for Crystal Structure
Determination
The determination of the crystal structures of cobalt halides is primarily achieved through

single-crystal X-ray diffraction (XRD) and powder X-ray or neutron diffraction techniques.

Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD is a powerful technique that provides precise information about the unit cell

dimensions and the arrangement of atoms within the crystal lattice.[1][11][12]

Methodology:

Crystal Growth: High-quality single crystals of the cobalt halide are grown, typically from a

solution, melt, or by vapor transport methods. The crystal size should be suitable for

mounting on the diffractometer, generally in the range of 0.1 to 0.5 mm.

Mounting: A selected single crystal is mounted on a goniometer head, which allows for

precise rotation of the crystal in the X-ray beam.

Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. As the

crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal,

producing a diffraction pattern of spots of varying intensities. A detector, such as a CCD or

CMOS detector, is used to record the positions and intensities of these diffracted spots.

Data Processing: The collected diffraction data is processed to determine the unit cell

parameters and the space group of the crystal.

Structure Solution and Refinement: The processed data is then used to solve the crystal

structure, which involves determining the positions of the atoms within the unit cell. This is

typically done using direct methods or Patterson methods. The initial structural model is then

refined against the experimental data to obtain the final, accurate crystal structure.
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Powder X-ray Diffraction (XRD) and Neutron Diffraction
Powder diffraction is used when single crystals of sufficient size or quality are not available. It

provides information about the crystal system, lattice parameters, and phase purity of a

material.[13][14][15] Neutron diffraction is particularly useful for accurately locating lighter

atoms and for studying magnetic structures.[16][17][18]

Methodology:

Sample Preparation: A polycrystalline sample of the cobalt halide is finely ground to a

homogeneous powder to ensure a random orientation of the crystallites.

Data Collection: The powdered sample is placed in a sample holder and irradiated with a

monochromatic X-ray or neutron beam. The diffracted radiation is recorded by a detector that

scans over a range of angles (2θ). This results in a diffraction pattern of peaks at specific

angles, corresponding to the different crystal lattice planes.

Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The peak

positions are used to determine the unit cell parameters via Bragg's Law. The relative

intensities of the peaks can be compared to theoretical patterns to identify the crystal

structure and refine the atomic positions within the unit cell, often using the Rietveld

refinement method.

Visualization of Structural Relationships
The following diagram illustrates the fundamental difference in the crystal structures of the

cobalt(II) halides, highlighting the transition from a 3D network structure in CoF₂ to the 2D

layered structures of CoCl₂, CoBr₂, and CoI₂.
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Caption: Structural classification of cobalt(II) halides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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